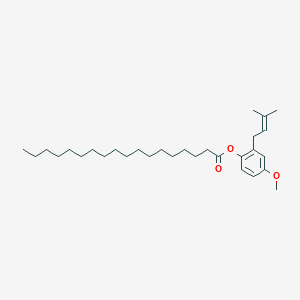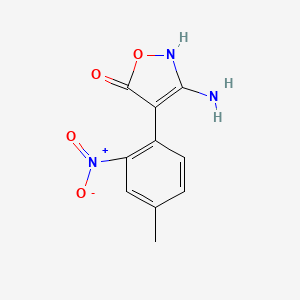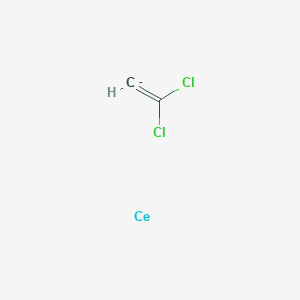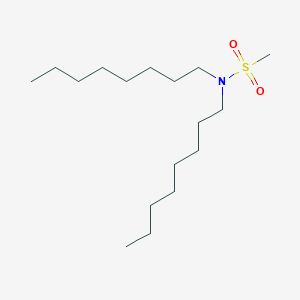
3,6-Difluoro-1,2,4,5-tetroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-1,2,4,5-tetroxane is a peroxide compound that has garnered significant interest due to its unique chemical properties and potential applications. This compound is part of the tetroxane family, which is characterized by a four-membered ring containing two oxygen atoms. The presence of fluorine atoms at the 3 and 6 positions further enhances its reactivity and stability, making it a subject of extensive research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-1,2,4,5-tetroxane typically involves the reaction of fluorinated precursors with hydrogen peroxide under controlled conditions. One common method includes the use of fluorinated ketones, which react with hydrogen peroxide in the presence of an acid catalyst to form the desired tetroxane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form simpler fluorinated compounds.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Scientific Research Applications
3,6-Difluoro-1,2,4,5-tetroxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological oxidation processes and as a potential antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: It is used in the production of fluorinated polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 3,6-Difluoro-1,2,4,5-tetroxane exerts its effects involves the interaction of its peroxide bond with various molecular targets. The compound can generate reactive oxygen species (ROS) upon decomposition, which can then interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The fluorine atoms enhance the stability of the peroxide bond, allowing for controlled release of ROS .
Comparison with Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: Similar in structure but with methyl groups instead of fluorine.
3,6-Dichloro-1,2,4,5-tetroxane: Contains chlorine atoms instead of fluorine.
3,6-Dibromo-1,2,4,5-tetroxane: Contains bromine atoms instead of fluorine.
Uniqueness: 3,6-Difluoro-1,2,4,5-tetroxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring controlled oxidative processes .
Properties
CAS No. |
157589-96-3 |
|---|---|
Molecular Formula |
C2H2F2O4 |
Molecular Weight |
128.03 g/mol |
IUPAC Name |
3,6-difluoro-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C2H2F2O4/c3-1-5-7-2(4)8-6-1/h1-2H |
InChI Key |
NMAIVTKOGUSTAU-UHFFFAOYSA-N |
Canonical SMILES |
C1(OOC(OO1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)





![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)



diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

